Quercetin

Overview

Description

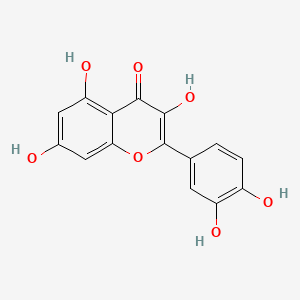

Quercetin (3,5,7,3′,4′-pentahydroxyflavone) is a prominent flavonol in the flavonoid family, widely distributed in plant-based foods such as onions, apples, broccoli, tea, and red wine . Its polyphenolic structure, featuring hydroxyl groups at positions 3, 3′, and 4′, underpins its potent antioxidant and anti-inflammatory properties, which have been extensively studied for their roles in mitigating cardiovascular, neurological, and oncological disorders . Despite its strong in vitro bioactivity, this compound faces challenges in therapeutic applications due to low bioavailability caused by poor solubility and rapid metabolism . It primarily exists in plants as glycosides (e.g., rutin, hyperoside) or other derivatives, which alter its pharmacokinetics and pharmacodynamics compared to the aglycone form .

Preparation Methods

Chemical Synthesis of Quercetin via Acid Hydrolysis

Reaction Mechanism and Conditions

This compound is commonly synthesized through the acid hydrolysis of its glycoside precursor, rutin (C₂₇H₃₀O₁₆). In a representative procedure, 15 g of rutin (24.57 mmol) is refluxed in 500 mL of 6% (v/v) sulfuric acid (H₂SO₄) at 100°C for 3 hours. The reaction hydrolyzes the glycosidic bond between this compound and the rutinose disaccharide, yielding free this compound. Post-reaction, the mixture is cooled, and the precipitated solid is filtered, dissolved in ethanol (C₂H₅OH), and refluxed for 1 hour to purify the product. The final yield of this compound under these conditions is 95.6%, as confirmed by nuclear magnetic resonance (NMR) spectroscopy.

Table 1: Synthesis of this compound via Acid Hydrolysis

| Parameter | Value/Description |

|---|---|

| Starting Material | Rutin (15 g, 24.57 mmol) |

| Acid Catalyst | 6% H₂SO₄ (500 mL) |

| Reaction Temperature | 100°C |

| Reaction Time | 3 hours |

| Yield | 95.6% |

| Purity Confirmation | ¹H NMR, ¹³C NMR |

Spectroscopic Characterization

The synthesized this compound exhibits characteristic NMR signals: a singlet at δ 12.46 ppm (5-OH), a doublet at δ 6.40 ppm (C-6 proton), and a doublet at δ 6.17 ppm (C-8 proton). These signals align with the deprotonation of hydroxyl groups during acid hydrolysis.

Cocrystallization of this compound with Nicotinamide

Cocrystal Preparation and Solubility Enhancement

This compound–nicotinamide cocrystals are prepared by dissolving this compound (302.0 mg) and nicotinamide (122.0–244.0 mg) in absolute ethanol (C₂H₅OH) at 80°C, followed by slow evaporation at room temperature. Two molar ratios are tested: 1:1 and 1:2 (this compound:nicotinamide). Powder X-ray diffraction (PXRD) confirms the formation of new crystalline phases distinct from the parent compounds.

Table 2: Dissolution Profiles of this compound Cocrystals

| Time (min) | Pure this compound (mg/L) | 1:1 Cocrystal (mg/L) | 1:2 Cocrystal (mg/L) |

|---|---|---|---|

| 60 | 5.84 ± 0.21 | 14.79 ± 0.45 | 18.56 ± 0.52 |

| 360 | 12.32 ± 0.38 | 34.67 ± 0.89 | 42.91 ± 1.12 |

The 1:2 cocrystal exhibits a 3.5-fold increase in dissolution rate compared to pure this compound, attributed to hydrogen bonding between this compound’s hydroxyl groups and nicotinamide’s amide moiety.

DES-Assisted Extraction of this compound from Onion Skins

Solvent Composition and Extraction Efficiency

A green extraction protocol employs acidic DESs composed of benzyltrimethylammonium methanesulfonate and p-toluenesulfonic acid (1:1 molar ratio). Onion skins (0.2 g) are treated with 75% (w/w) aqueous DES under ultrasound-assisted extraction, yielding 18.56 µg/mL of this compound—a 3.2-fold improvement over methanol (5.84 µg/mL). The DES disrupts plant cell walls, enhancing this compound release.

Table 3: Comparison of Extraction Solvents

| Solvent | This compound Yield (µg/mL) | Recovery Efficiency (%) |

|---|---|---|

| Methanol | 5.84 ± 0.15 | 62.3 ± 1.8 |

| DES (75% w/w water) | 18.56 ± 0.52 | 81.0 ± 2.1 |

Recovery and Analysis

Post-extraction, this compound is recovered via reversed-phase chromatography using C₁₈ solid-phase extraction cartridges, achieving 81% recovery. Ultra-high-performance liquid chromatography–tandem mass spectrometry (UHPLC-MS/MS) identifies this compound-3-O-glucoside as the primary glycosylated form in onion skins.

Synthesis of a Strontium–this compound Complex for Bone Regeneration

Complexation Procedure and Stoichiometry

A strontium–this compound complex (SrQ) is synthesized by reacting this compound with strontium chloride (SrCl₂) in ammonium hydroxide (NH₄OH) at pH 9.00. Elemental analysis and thermogravimetric data confirm the formula [(C₁₅H₇O₇)Sr₂]·6H₂O, indicating a 2:1 Sr:this compound stoichiometry.

Table 4: Characterization of Strontium–this compound Complex

| Technique | Key Findings |

|---|---|

| FTIR | O–Sr–O stretch at 550 cm⁻¹ |

| ¹H NMR | Absence of 3-OH, 4′-OH, 7-OH signals |

| TGA | 37.2% weight loss (H₂O elimination) |

| Molar Mass | 581.92 g/mol (experimental) |

Biological Activity

SrQ enhances alkaline phosphatase activity by 2.1-fold in preosteoblastic cells and reduces periapical bone lesions in mice by 45% after 7 days. The complex’s stability under physiological conditions makes it a promising candidate for bone tissue engineering.

Solid Dispersion Formulations with Polyvinylpyrrolidone K-30

Spray Drying and Solubility Enhancement

This compound solid dispersions (SDs) are prepared using polyvinylpyrrolidone K-30 (PVP K-30) at drug:polymer ratios of 10:90 to 50:50. Spray drying at 120°C produces amorphous particles (0–35 µm), with the 10:90 SD showing a 12.4-fold solubility increase (from 0.015 mg/mL to 0.186 mg/mL).

Table 5: Solubility of this compound SDs

| Drug:Polymer Ratio | Solubility (mg/mL) |

|---|---|

| 10:90 | 0.186 ± 0.012 |

| 50:50 | 0.098 ± 0.008 |

| Pure this compound | 0.015 ± 0.002 |

Hydrogen Bonding and Amorphization

Fourier-transform infrared (FTIR) spectroscopy reveals a shift in this compound’s O–H stretch from 3300 cm⁻¹ to 3285 cm⁻¹, indicating hydrogen bonding with PVP K-30. X-ray diffraction (XRD) confirms the loss of this compound’s crystalline structure in SDs.

Chemical Reactions Analysis

Autoxidation

In aqueous alkaline conditions (pH 8–10), quercetin undergoes autoxidation via:

-

Primary Products : Depside (2-(3,4-dihydroxybenzoyl)-2,4,6-trihydroxybenzoic acid) and phenolic acids (phloroglucinol, 2,4,6-trihydroxybenzoic acid, 3,4-dihydroxybenzoic acid) .

-

Mechanism : Oxygen attacks the C2 position, forming a hydroperoxide anion that cyclizes and cleaves the C-ring .

Enzymatic Oxidation

-

Tyrosinase/AIBN Systems : Generate depside, this compound–solvent adducts, and polymeric quinones .

-

Que-BZF Formation : Alkali-induced oxidation produces 2-(3,4-dihydroxybenzoyl)-2,4,6-trihydroxy-3(2H)-benzofuranone (Que-BZF), which exhibits 200-fold higher antioxidant potency than this compound in cellular assays .

Electrochemical Oxidation

Table 1: Oxidation Methods and Primary Products

| Method | Conditions | Major Products |

|---|---|---|

| Autoxidation | pH 8–10, aqueous/ethanol | Depside, phenolic acids |

| Tyrosinase | Neutral pH, aqueous | Depside, polymeric quinones |

| Electrochemical | Acidic/neutral, voltage | Solvent adducts, depside |

| Alkali-Induced | Strong base (e.g., NaOH) | Que-BZF, 2,4,6-trihydroxybenzoic acid |

Glycosylation and Conjugation

This compound forms glycosides through UDP-glycosyltransferases (UGTs):

Metabolic Conjugation (Phase II):

Metal Ion Interactions

This compound acts as a reducing agent in redox reactions:

-

Au(III) Reduction : Reacts with in acidic media to form Au nanoparticles and oxidized this compound derivatives .

-

Fe(III)/Cu(II) Chelation : Stabilizes metal ions via catechol (B-ring) and carbonyl (C-ring) groups, modulating pro-/antioxidant effects .

Direct Radical Scavenging

-

SPLET Mechanism : Sequential proton loss electron transfer dominates due to low proton affinities (PA) of phenolic hydrogens .

Table 2: Bond Dissociation Enthalpies (BDEs) and Proton Affinities (PAs)

| Compound | BDE (kcal·mol⁻¹) | PA (kcal·mol⁻¹) |

|---|---|---|

| This compound | 76.3 (4′-OH) | 23.2 (4′-OH) |

| Fl | 72.1 (B-ring OH) | 19.1 (7-OH) |

| Bf | 71.8 (5/7-OH) | 20.5 (5/7-OH) |

Indirect Antioxidant Effects

Stability and Degradation

-

pH Sensitivity : Degrades rapidly in alkaline conditions (t₁/₂ < 1 hour at pH 9) .

-

Thermal Degradation : Heating (>100°C) decarboxylates 2,4,6-trihydroxybenzoic acid to phloroglucinol .

This compound’s chemical reactivity—spanning oxidation, glycosylation, and metal chelation—dictates its dual role as an antioxidant and prooxidant. While oxidation was historically viewed as detrimental, recent studies highlight Que-BZF and related metabolites as potent bioactive agents . These insights underscore the need to reevaluate this compound’s therapeutic potential beyond its native form.

Scientific Research Applications

Quercetin is a flavonoid found in various plants, recognized for its broad biological activities and potential applications in clinical medicine . Research indicates that this compound may have antioxidant, antibacterial, and antiparasite properties, and it may also have uses in antioncology, cardiovascular protection, and immunosuppression treatment .

Scientific Research Applications

Antioxidant Properties: this compound exhibits a significant antioxidant mechanism, potentially offering protection against oxidative stress . In hyperglycemic conditions, increased fatty acid metabolism and glucose autoxidation produce surplus intracellular reactive oxygen species (ROS), which alter the structures and functions of the cells .

Anti-inflammatory Effects: this compound has demonstrated anti-inflammatory effects in clinical studies .

Antiviral Activity: Clinical studies suggest that this compound has antiviral properties and can relieve respiratory symptoms . this compound was able to attach to the S-receptor-binding protein's domain (RBD), indicating that it not only blocked receptors but also rendered SARS-CoV-2 virus ineffective . In a study, patients who received this compound in addition to standard care cleared the SARS-CoV-2 virus more quickly . By week one of treatment, 68% of patients in the this compound group tested negative for SARS-CoV-2, compared to 24% in the control group .

Potential for COVID-19 Treatment: this compound is considered a potential candidate for COVID-19 treatment because it may participate in host immunomodulation .

Cardiovascular Protection: this compound supplementation is used to prevent and treat chronic diseases such as cardiovascular disorders .

Diabetes Management: this compound has been shown to be a promising drug target for treating diabetes . It may also have antihyperglycemic and antihyperlipidemic properties and protect the pancreas from oxidative stress-mediated hyperglycemia .

Anti-Cancer Properties: this compound plays a substantial part in the suppression of cancer cells in the breast, colon, prostate, ovary, and endometrial . this compound raised the concentrations of antioxidant enzymes and apoptotic proteins in rats with prostate cancer .

Treatment of Tuberculosis: this compound's growth-inhibitory properties against M. tuberculosis H37Rv were highly effective and notable . this compound improves the repressive effect on M. tuberculosis metabolism by lowering M. tuberculosis isocitrate lyase .

Neuroprotective Mechanisms: Eucommia ulmoides has been revealed to show remarkable therapeutic effects on Parkinson’s disease and Alzheimer’s disease .

Other potential applications: this compound has demonstrated therapeutic effects on hypertension, hyperglycemia, diabetes, obesity, osteoporosis, Parkinson’s disease, Alzheimer’s disease, and sexual dysfunction .

Data Table

Case Studies

- COVID-19 Treatment: In a study, patients treated with this compound in addition to standard care had a quicker recovery from COVID-19 . By week one, the virus persistence was significantly reduced in the this compound group compared to the control group .

- Diabetes Management: A combination of swertiamarin and this compound had antihyperglycemic and antihyperlipidemic properties . It also protected the pancreas from oxidative stress-mediated hyperglycemia .

- Tuberculosis Treatment: Patients with destructive pulmonary tuberculosis receiving chemotherapy in combination with this compound-fixed polyvinylpyrrolidone (PVP) had an improved prognosis .

- Prostate Cancer: this compound raised the concentrations of antioxidant enzymes and apoptotic proteins in rats with prostate cancer .

Mechanism of Action

Quercetin exerts its effects through multiple mechanisms:

Antioxidant Activity: this compound acts as an antioxidant by donating electrons to neutralize free radicals.

Enzyme Inhibition: this compound inhibits enzymes such as quinone reductase 2, which is involved in the metabolism of toxic quinolines.

Cell Signaling Modulation: this compound modulates various cell signaling pathways, including those involving phosphatidylinositol 3-kinase, serine/threonine-protein kinases, and estrogen receptors.

Comparison with Similar Compounds

Table 1: Common Dietary Sources of Quercetin

| Food Source | Normalized this compound Content (Relative Units) |

|---|---|

| Onions | 100 |

| Apples | 100 |

| Broccoli | 100 |

| Tea | 100 |

| Red Wine | 100 |

Source: Adapted from experimental data

This compound shares structural and functional similarities with other flavonoids, but key differences in hydroxylation patterns, glycosylation, and conjugation influence their biological activities, bioavailability, and applications. Below is a systematic comparison:

Structural Differences and Antioxidant Activity

This compound’s antioxidant efficacy is superior to many analogs due to its optimal hydroxyl group arrangement. Density Functional Theory (DFT) studies reveal that the ortho-dihydroxy (catechol) group on the B-ring (positions 3′ and 4′) and the 3-hydroxyl group on the C-ring are critical for hydrogen atom transfer, a primary antioxidant mechanism .

Table 2: Antioxidant Activity of this compound and Analogues

| Compound | Bond Dissociation Energy (BDE, kcal/mol) | Lipid Peroxidation IC50 (M) |

|---|---|---|

| This compound | 75.2 | 10⁻⁶ |

| Hyperin | 78.9 | 10⁻⁶ |

| Rutin | 81.4 | 10⁻⁶ |

| Morin | – | 10⁻⁶ |

| Acacetin | – | 10⁻⁵ |

| Hispidulin | – | 10⁻⁵ |

Source: Experimental and computational data

- Rutin (this compound-3-O-rutinoside): Glycosylation at the C3 position enhances solubility but reduces antioxidant potency compared to this compound aglycone .

- Kaempferol : Lacks the 3′-OH group, resulting in ~50% lower radical-scavenging activity than this compound .

- Myricetin : An additional 5′-OH group on the B-ring increases electron-donating capacity but may reduce stability under oxidative conditions .

Bioavailability and Solubility

Synthetic derivatives, such as this compound-gallic acid esters, enhance stability and bioavailability by modifying hydroxyl groups or conjugating with other moieties .

Table 3: Bioavailability of this compound and Derivatives

| Compound | Solubility (mg/mL) | Bioavailability (Relative to this compound) |

|---|---|---|

| This compound | 0.01 | 1.0 |

| Rutin | 0.12 | 0.5 |

| This compound-3-O-glucoside | 0.25 | 3.2 |

| Methylated this compound | 0.45 | 5.8 |

Source: Pharmacokinetic studies

Environmental and Extraction Factors

Postharvest UV and visible light exposure enhance this compound synthesis in plants by up to 35%, surpassing kaempferol derivatives in accumulation rates . Subcritical water extraction methods yield this compound and rutin 10 times faster than conventional techniques, preserving their antioxidant integrity .

Biological Activity

Quercetin is a naturally occurring flavonoid found in various fruits, vegetables, and grains. It has garnered significant attention for its diverse biological activities, including antioxidant, anti-inflammatory, antiviral, and anticancer properties. This article delves into the biological activity of this compound, supported by recent research findings, case studies, and data tables.

Antioxidant Activity

This compound exhibits potent antioxidant properties by scavenging free radicals and enhancing the body's antioxidant defense mechanisms. It primarily acts through the regulation of glutathione (GSH) levels, which is crucial for detoxifying reactive oxygen species (ROS). Studies have shown that this compound can increase GSH synthesis and enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx) .

Table 1: Antioxidant Mechanisms of this compound

| Mechanism | Description |

|---|---|

| GSH Regulation | Increases GSH levels to neutralize ROS |

| Enzyme Activation | Enhances activity of SOD and GPx |

| ROS Scavenging | Directly scavenges free radicals |

Anticancer Properties

This compound has been extensively studied for its anticancer effects across various cancer types. It induces apoptosis in cancer cells by modulating several signaling pathways. For instance, this compound has been shown to inhibit the PI3K/AKT/mTOR pathway and activate p53-related pathways, leading to cell cycle arrest and increased apoptosis in breast cancer cells .

Case Study: Breast Cancer

In a study involving MCF-7 breast cancer cells, this compound treatment resulted in significant inhibition of cell proliferation and induction of apoptosis. The study reported that this compound increased pro-apoptotic protein expression while decreasing anti-apoptotic protein levels .

Table 2: Effects of this compound on Cancer Cell Lines

| Cancer Type | Effect on Cell Proliferation | Mechanism of Action |

|---|---|---|

| Breast (MCF-7) | Inhibition | Induces apoptosis via PI3K/AKT/mTOR pathway |

| Leukemia (U937) | Cell cycle arrest | Inhibits CDK2, cyclin A/B activities |

| Ovarian (PA-1) | Inhibition | Induces mitochondrial-mediated apoptosis |

Anti-inflammatory Effects

This compound exhibits significant anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6. Clinical studies have demonstrated that this compound supplementation can lead to reduced markers of inflammation in patients with conditions like COVID-19 .

Clinical Study: COVID-19 Treatment

A randomized controlled trial showed that patients receiving this compound alongside standard care exhibited faster recovery rates from COVID-19 symptoms compared to the control group. Notably, 34 patients in the this compound group tested negative for SARS-CoV-2 after one week compared to 12 in the control group .

Antiviral Activity

This compound has shown promising antiviral properties against various viruses, including SARS-CoV-2. Its mechanism involves inhibiting viral replication and modulating immune responses. Research indicates that this compound can reduce viral load and improve clinical outcomes in infected patients .

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying quercetin in complex biological matrices?

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is widely used for sensitive and selective quantification of this compound in tissues, plasma, and plant extracts. Key parameters include chromatographic separation (e.g., C18 columns), ionization mode (ESI±), and optimization of collision energy for fragmentation. Validation should include linearity (0.6–5500 µg/L), limits of detection (0.113–0.117 µg/L), and recovery rates (95–107%) . For total flavonoid quantification, UV-Vis spectrophotometry via iron(III)-quercetin complexation at 510 nm is cost-effective but requires pH, reaction time, and concentration optimization .

Q. How can this compound extraction efficiency be improved from plant sources?

Ethanol-water mixtures (40–80% ethanol) are optimal for polar this compound extraction. Maceration or reflux methods benefit from Response Surface Methodology (RSM) to optimize solvent ratio (e.g., 10–30 mL/g), extraction time (30–90 min), and temperature. Supercritical CO₂ extraction with co-solvents (e.g., methanol) at 40–60°C and 250–350 bar enhances yield while minimizing degradation .

Q. What in vitro/in vivo models are suitable for studying this compound’s anti-inflammatory effects?

In vitro: LPS-stimulated macrophages (e.g., RAW 264.7) to measure TNF-α, IL-6, and NF-κB inhibition. In vivo: Collagen-induced arthritis (CIA) in rodents evaluates joint inflammation reduction via histopathology and serum cytokine profiling. Dose ranges of 20–100 mg/kg/day (oral) are typical, with bioavailability enhanced by nanoformulations .

Advanced Research Questions

Q. How can experimental design address contradictions in this compound’s clinical efficacy for cardiovascular diseases?

Discrepancies in human trials (e.g., lipid-lowering vs. null effects) stem from pharmacokinetic variability and poor solubility. Use RSM-based Box-Behnken designs to optimize co-administered enhancers (e.g., piperine) and dosing regimens. Preclinical models should incorporate atherosclerosis-prone mice (ApoE⁻/⁻) with endpoints like aortic plaque burden and HDL/LDL ratios .

Q. What molecular mechanisms underlie this compound’s dual pro-apoptotic and autophagic effects in cancer?

this compound induces mitochondrial apoptosis via Bax/Bcl-2 modulation and caspase-3 activation. Concurrently, it triggers protective autophagy through Akt/mTOR inhibition and HIF-1α stabilization. Use siRNA knockdown (e.g., ATG5, Beclin1) or chloroquine co-treatment to dissect these pathways. In vivo validation via xenograft models with LC3-II/GFP tracking is critical .

Q. How can nanodelivery systems improve this compound’s bioavailability and targeting?

PLGA nanoparticles (100–200 nm) synthesized via nanoprecipitation (2% PVA, 500 rpm stirring) achieve >80% encapsulation efficiency. Lipid-coated nanodroplets with ultrasound-triggered release enhance bladder or vascular imaging in vivo. Characterize stability via zeta potential (-20 to -30 mV) and in vitro release profiles (pH 7.4 vs. 5.5) .

Q. What thermodynamic challenges arise in this compound formulation development?

this compound lacks a true melting point, undergoing thermochemical decomposition above 250°C. Differential scanning calorimetry (DSC) reveals structural relaxation events, complicating heat capacity measurements. Use amorphous solid dispersions with polymers (e.g., HPMC) to stabilize metastable phases and improve solubility .

Q. How do synergistic interactions between this compound and other antioxidants affect experimental outcomes?

In sperm cryopreservation studies, this compound (5–10 µg/mL) combined with ascorbate or α-tocopherol improves post-thaw motility via ROS scavenging. Use factorial design (e.g., 2^5) to test additive vs. antagonistic effects. Measure malondialdehyde (MDA) levels and mitochondrial membrane potential (JC-1 assay) .

Q. Methodological Considerations

Q. How should researchers optimize reaction parameters for this compound-metal complexation studies?

Employ a three-variable Box-Behnken design (BBD) to evaluate pH (3.5–5.5), this compound concentration (10–50 µM), and reaction time (10–30 min). Validate via UV-Vis kinetics and Job’s plot analysis to confirm 1:1 stoichiometry with Fe³⁺. Include ionic strength adjustments (NaCl, 0.1–0.5 M) to assess complex stability .

Q. What statistical approaches resolve variability in this compound’s pharmacokinetic data?

Nonlinear mixed-effects modeling (NONMEM) accounts for inter-subject variability in absorption (Cₘₐₓ 1–5 µg/mL) and half-life (3–11 hrs). Bootstrap validation (1000 iterations) ensures robustness. For metabolomics, orthogonal partial least squares-discriminant analysis (OPLS-DA) identifies this compound-glucuronide as a dominant metabolite .

Q. Tables

Table 1. Optimal Parameters for this compound Extraction via Supercritical CO₂

| Variable | Range | Optimal Value |

|---|---|---|

| Temperature | 40–60°C | 50°C |

| Pressure | 250–350 bar | 300 bar |

| Co-solvent (methanol) | 5–15% | 10% |

| Yield (g/100 g DM) | 1.2–2.5 | 2.1 |

| Source: |

Table 2. Key Factors in this compound-Loaded PLGA Nanoparticle Synthesis

| Factor | Impact on Encapsulation Efficiency |

|---|---|

| PLGA conc. | ↑ Size, ↑ Efficiency |

| PVA conc. | ↓ Efficiency, ↓ Polydispersity |

| Stirring speed | Minor effect on size |

| Source: |

Properties

IUPAC Name |

2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O7/c16-7-4-10(19)12-11(5-7)22-15(14(21)13(12)20)6-1-2-8(17)9(18)3-6/h1-5,16-19,21H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REFJWTPEDVJJIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O7 | |

| Record name | QUERCETIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20977 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | quercetin | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Quercetin | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4021218 | |

| Record name | Quercetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Quercetin appears as yellow needles or yellow powder. Converts to anhydrous form at 203-207 °F. Alcoholic solutions taste very bitter. (NTP, 1992), Solid | |

| Record name | QUERCETIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20977 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Quercetin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005794 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

Sublimes (NTP, 1992), Sublimes | |

| Record name | QUERCETIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20977 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | QUERCETIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3529 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992), Very soluble in ether, methanol; soluble in ethanol, acetone, pyridine, acetic acid, Soluble in alcohol and glacial acetic acid; insoluble in water, In water, 60 mg/L at 16 °C, 0.06 mg/mL at 16 °C | |

| Record name | QUERCETIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20977 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Quercetin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04216 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | QUERCETIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3529 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Quercetin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005794 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Yellow needles (dilute alcohol, +2 water) | |

CAS No. |

117-39-5 | |

| Record name | QUERCETIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20977 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Quercetin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117-39-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quercetin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000117395 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quercetin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04216 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | quercetin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9219 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4H-1-Benzopyran-4-one, 2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Quercetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3',4',5,7-pentahydroxyflavone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.807 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | QUERCETIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9IKM0I5T1E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | QUERCETIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3529 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Quercetin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005794 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

601 to 603 °F (NTP, 1992), 316.5 °C, 316 - 318 °C | |

| Record name | QUERCETIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20977 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Quercetin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04216 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | QUERCETIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3529 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Quercetin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005794 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.